Polonium--thulium (1/1) Polonium--thulium (1/1)
Brand Name: Vulcanchem
CAS No.: 12066-77-2
VCID: VC19718901
InChI: InChI=1S/Po.Tm
SMILES:
Molecular Formula: PoTm
Molecular Weight: 377.91665 g/mol

Polonium--thulium (1/1)

CAS No.: 12066-77-2

Cat. No.: VC19718901

Molecular Formula: PoTm

Molecular Weight: 377.91665 g/mol

* For research use only. Not for human or veterinary use.

Polonium--thulium (1/1) - 12066-77-2

Specification

CAS No. 12066-77-2
Molecular Formula PoTm
Molecular Weight 377.91665 g/mol
IUPAC Name polonium;thulium
Standard InChI InChI=1S/Po.Tm
Standard InChI Key RQOPZUQNJACXDV-UHFFFAOYSA-N
Canonical SMILES [Tm].[Po]

Introduction

Synthesis of Thulium Polonide

Thulium polonide is synthesized via direct reaction between metallic thulium and polonium under controlled conditions. The process typically involves heating thulium powder in polonium vapor at temperatures exceeding 700°C under vacuum or inert atmosphere to prevent oxidation .

Key steps in synthesis:

  • Preparation of reactants: High-purity thulium (99.9%) is finely powdered to maximize surface area. Polonium, usually sourced as polonium dioxide (PoO₂), is reduced to metallic form prior to reaction.

  • Reaction chamber setup: The reaction occurs in sealed quartz or ceramic ampoules to contain polonium’s volatile vapors.

  • Thermal treatment: The mixture is heated to 800–1000°C for several hours, allowing diffusion and compound formation.

Post-synthesis, TmPo appears as a black, finely dispersed powder with a metallic luster. The reaction’s progress is monitored using X-ray diffraction (XRD) to confirm phase purity .

Crystal Structure and Lattice Parameters

TmPo adopts a face-centered cubic (fcc) rock salt structure (space group Fm$\bar{3}$m), with thulium and polonium ions occupying alternating lattice sites. This structure is consistent across most lanthanide polonides, though lattice parameters vary due to the lanthanide contraction effect .

Table 1: Crystallographic data for TmPo and related lanthanide polonides

CompoundLattice Parameter (Å)Density (g/cm³)Space Group
TmPo6.049.82Fm$\bar{3}$m
YbPo6.019.91Fm$\bar{3}$m
LuPo5.9810.05Fm$\bar{3}$m
HoPo6.109.68Fm$\bar{3}$m

The lattice parameter for TmPo (6.04 Å) reflects the expected trend across the lanthanide series, decreasing systematically from LaPo (6.44 Å) to LuPo (5.98 Å) due to the lanthanide contraction .

Physical and Chemical Properties

Luminescence

TmPo exhibits pale yellow luminescence when exposed to ultraviolet light, a property linked to electronic transitions within the thulium ions. This contrasts with other lanthanide polonides (e.g., ErPo emits yellow light, while GdPo appears red) .

Thermal Stability

TmPo is thermally stable up to approximately 1300°C, beyond which it dissociates into its constituent elements. The vapor pressure of polonium above TmPo follows the equation:

logP(mmHg)=ABT\log P \, (\text{mmHg}) = A - \frac{B}{T}

where A and B are experimentally derived coefficients. For analogous lanthanide polonides like HoPo, A = 17.88 and B = 29,543, yielding a dissociation enthalpy (ΔH) of 565 kJ/mol .

Table 2: Thermodynamic properties of selected polonides

CompoundΔH (kJ/mol)Temperature Range (°C)
ScPo1661200–1250
DyPo2771300–1600
HoPo5651300–1350

Mechanical Properties

TmPo’s microhardness ranges between 84–93 kgf/mm², lower than pure thulium (103–137 kgf/mm²), indicating reduced structural rigidity upon compound formation .

Applications and Considerations

Research Applications

TmPo is primarily studied for its crystallographic and thermodynamic behavior, providing insights into lanthanide-chalcogenide bonding. Its luminescent properties may have niche applications in optoelectronics, though polonium’s radioactivity limits practical use .

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